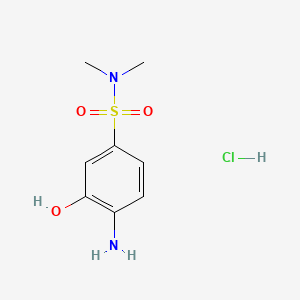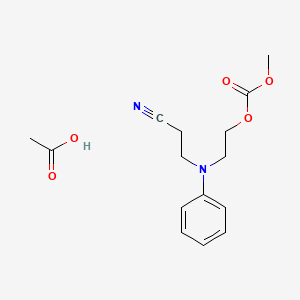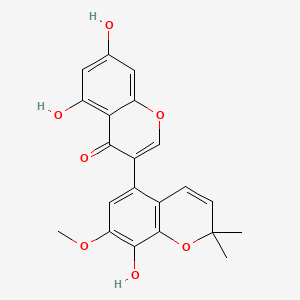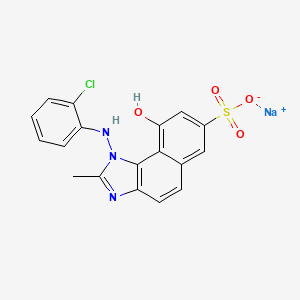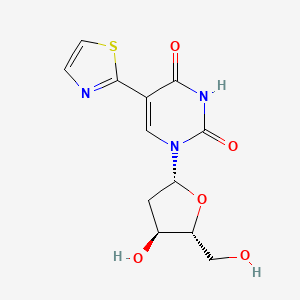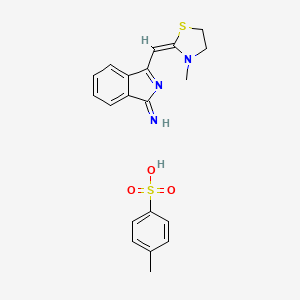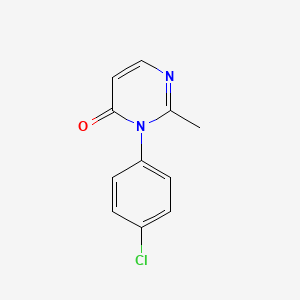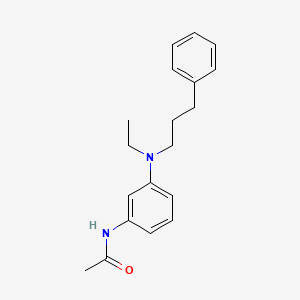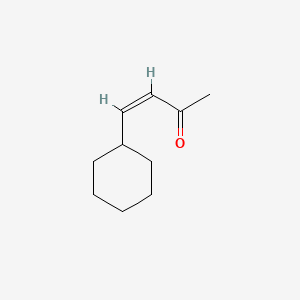
Kpj6RX5N3H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-3-buten-2-one, also known by its identifier KPJ6RX5N3H, is an organic compound with the molecular formula C10H16O . It is characterized by a cyclohexyl group attached to a butenone structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexyl-3-buten-2-one can be synthesized through the addition reaction of isoprene and cyclohexanone under acidic conditions . This reaction typically involves the use of a strong acid catalyst to facilitate the addition of the isoprene to the cyclohexanone, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-cyclohexyl-3-buten-2-one often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is typically heated and stirred to ensure complete reaction, and the product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
4-Cyclohexyl-3-buten-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and in the production of coatings, adhesives, and dyes
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-buten-2-one involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The cyclohexyl group provides hydrophobic interactions, while the butenone moiety can participate in electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-butanone: Similar structure but with a different position of the double bond.
Cyclohexyl methyl ketone: Lacks the butenone moiety but has a similar cyclohexyl group.
Cyclohexyl acetone: Similar in structure but with an acetone moiety instead of butenone.
Uniqueness
4-Cyclohexyl-3-buten-2-one is unique due to its specific combination of a cyclohexyl group and a butenone moiety, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
123406-16-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(Z)-4-cyclohexylbut-3-en-2-one |
InChI |
InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7- |
InChI Key |
PZJXLLHDHUDWFH-FPLPWBNLSA-N |
Isomeric SMILES |
CC(=O)/C=C\C1CCCCC1 |
Canonical SMILES |
CC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


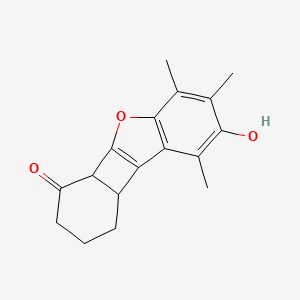

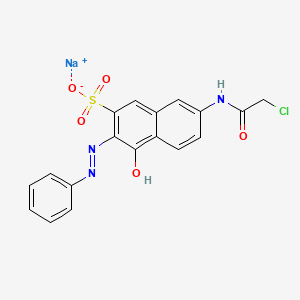
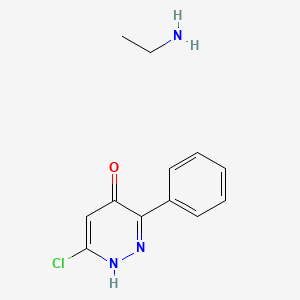
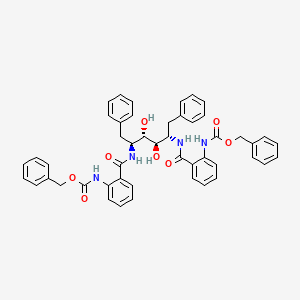
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
